molecular formula C22H22Cl2N2O5 B11243105 methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11243105
M. Wt: 465.3 g/mol
InChI Key: XPIPDFULJQDUMT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the amino and dichlorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Medicine: Its unique structure may confer specific biological activities, making it a candidate for therapeutic development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(3,4-dichlorophenyl)-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate: Similar structure but lacks the 7-methyl group.

    Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate: Similar structure but with different substituents on the pyridine ring.

Uniqueness

The uniqueness of methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate lies in its specific combination of functional groups and the pyrano[3,2-c]pyridine core. This unique structure confers distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H22Cl2N2O5

Molecular Weight

465.3 g/mol

IUPAC Name

methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C22H22Cl2N2O5/c1-11-8-16-18(21(27)26(11)10-13-4-3-7-30-13)17(12-5-6-14(23)15(24)9-12)19(20(25)31-16)22(28)29-2/h5-6,8-9,13,17H,3-4,7,10,25H2,1-2H3

InChI Key

XPIPDFULJQDUMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CC4CCCO4

Origin of Product

United States

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